4-Bromo-5-chlorobenzo[d]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClNO |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H |
InChI Key |
BIVWUFPVLSXTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1ON=C2)Br)Cl |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for 4 Bromo 5 Chlorobenzo D Isoxazole and Its Analogues
De Novo Synthesis of the Benzo[d]isoxazole Ring System
The de novo synthesis of the benzo[d]isoxazole ring system is a cornerstone of creating tailored analogues for various applications, including as potential therapeutic agents. nih.govnih.govnih.gov These methods focus on constructing the heterocyclic ring from acyclic or simpler cyclic precursors, allowing for a high degree of control over the final structure.
Cyclization Reactions for Benzo[d]isoxazole Formation
A variety of cyclization strategies have been developed to form the benzo[d]isoxazole core. One prominent method involves the intramolecular cyclization of suitably substituted aromatic precursors. For instance, the synthesis of benzo[d]isoxazoles can be achieved through an N-deprotonation–O-SNAr cyclization sequence starting from anilide precursors. nih.gov This reaction typically involves the use of a base, such as potassium carbonate, in an anhydrous solvent like dimethylformamide (DMF). nih.gov The temperature required for this cyclization is dependent on the nature of the activating group on the SNAr acceptor ring. nih.gov
Another powerful approach is the 1,3-dipolar cycloaddition reaction, which is a versatile method for constructing five-membered heterocycles. mdpi.com In this context, nitrile oxides, often generated in situ from aldoximes, can react with appropriate dipolarophiles to yield the isoxazole (B147169) ring. mdpi.comnanobioletters.com The regioselectivity of these cycloadditions can often be controlled by the reaction conditions and the nature of the substituents on the reactants. organic-chemistry.orgnih.govrsc.org
Furthermore, transition metal-catalyzed reactions have emerged as efficient methods for benzo[d]isoxazole synthesis. For example, gold-catalyzed cycloisomerization of α,β-acetylenic oximes provides a route to substituted isoxazoles under mild conditions. organic-chemistry.org Copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides also offer a highly regioselective pathway to isoxazoles. organic-chemistry.org
| Method | Precursors | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| N-deprotonation–O-SNAr Cyclization | Anilides from 2-fluorobenzaldehydes | K₂CO₃ | Anhydrous DMF, 90-130 °C | nih.gov |
| 1,3-Dipolar Cycloaddition | Aldoximes and alkynes | Varies (e.g., base for nitrile oxide formation) | Varies | mdpi.comnanobioletters.com |
| Gold-Catalyzed Cycloisomerization | α,β-Acetylenic oximes | AuCl₃ | Moderate conditions | organic-chemistry.org |
| Copper-Catalyzed [3+2] Cycloaddition | Alkynes and nitrile oxides | Copper catalyst | Single step, highly regioselective | organic-chemistry.org |
Precursor Design and Synthesis Strategies
The rational design and synthesis of precursors are critical for the successful construction of the benzo[d]isoxazole ring. For cyclization reactions, precursors must contain the necessary functional groups in the correct positions to facilitate ring closure.
In the case of the N-deprotonation–O-SNAr cyclization, the anilide precursors are derived from 2-fluoroanilines, which are acylated to introduce the necessary amide functionality. nih.gov The presence of an electron-withdrawing group at the C5 position of the 2-fluoroaniline (B146934) ring is crucial for activating the ring towards nucleophilic aromatic substitution. nih.gov
For syntheses involving 1,3-dipolar cycloadditions, the precursors are typically aldoximes and alkynes. The aldoximes serve as the source of the nitrile oxide dipole, while the alkyne acts as the dipolarophile. mdpi.comorganic-chemistry.org The substituents on both the aldoxime and the alkyne will ultimately be incorporated into the final isoxazole product, allowing for significant structural diversity.
Electrophilic cyclization presents another avenue, where 2-alkyn-1-one O-methyl oximes can be treated with electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to yield 4-haloisoxazoles. organic-chemistry.org The ynones required for this process are often prepared through palladium/copper-catalyzed Sonogashira coupling. organic-chemistry.org
| Synthetic Approach | Key Precursor(s) | Precursor Synthesis Highlight | Reference |
|---|---|---|---|
| N-deprotonation–O-SNAr Cyclization | C5-substituted 2-fluoroanilides | Acylation of commercial C5-substituted 2-fluoroanilines. | nih.gov |
| 1,3-Dipolar Cycloaddition | Aldoximes and Alkynes | Nitrile oxides are often generated in situ from the corresponding aldoximes. | mdpi.comorganic-chemistry.org |
| Electrophilic Cyclization | 2-Alkyn-1-one O-methyl oximes | Ynones prepared via Sonogashira coupling, followed by reaction with methoxylamine hydrochloride. | organic-chemistry.org |
Regioselective Halogenation Approaches
The introduction of halogen atoms at specific positions on the benzo[d]isoxazole scaffold is a key step in the synthesis of 4-bromo-5-chlorobenzo[d]isoxazole and its analogues. Regioselectivity is paramount in these reactions to ensure the desired substitution pattern.
Direct Bromination and Chlorination Protocols
Direct halogenation of the benzo[d]isoxazole ring can be challenging due to the multiple potential reaction sites. However, methods for the direct bromination and chlorination of related heterocyclic systems have been developed. For instance, electrophilic ring-opening chlorination and bromination reactions have been reported for isoxazoles using reagents like N-chlorosuccinimide (NCS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBI). researchgate.net These reactions proceed through selective cleavage of the N-O bond, followed by rearrangement to form halogenated products. researchgate.net
For benzo-fused systems, direct C-H halogenation can be influenced by the electronic properties of the ring and the directing effects of existing substituents. Palladium-catalyzed meta-C–H bromination and chlorination of aniline (B41778) and benzoic acid derivatives have been achieved using reagents like N-bromophthalimide, showcasing the potential for regioselective C-H functionalization. nih.govrsc.org
Sequential Halogenation Strategies for this compound
The synthesis of this compound likely requires a sequential halogenation strategy to introduce the bromine and chlorine atoms at the desired positions. This could involve the initial synthesis of a monohalogenated benzo[d]isoxazole, followed by a second halogenation step.
The order of halogen introduction would be critical and would depend on the directing effects of the first halogen and any other substituents on the ring. For example, one might first synthesize a chloro-benzo[d]isoxazole and then perform a regioselective bromination, or vice versa. The specific reaction conditions for each step would need to be carefully controlled to achieve the desired outcome. A one-pot process for the direct regioselective synthesis of 3,5-disubstituted isoxazoles has been developed involving a net bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, 1,3-dipolar cycloaddition, and loss of HBr from an intermediate bromoisoxazoline. organic-chemistry.org
Ortho-Directed Metalation and Halogenation Techniques
Ortho-directed metalation is a powerful tool for achieving regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org This technique involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org The resulting lithiated species can then be quenched with an electrophilic halogen source (e.g., Br₂ or Cl₂ sources) to introduce a halogen atom at the desired position.
For benzo[d]isoxazoles, a substituent capable of acting as a DMG could be strategically placed on the ring to direct halogenation to a specific position. The relative strength of common DMGs has been established, providing a guide for synthetic planning. baranlab.org Transition metal-catalyzed ortho-selective halogenation has also been reported for 2-arylbenzo[d]oxazoles, a related heterocyclic system. rsc.orgresearchgate.net For instance, rhodium-catalyzed halogenation with N-halosuccinimide can occur at the ortho-position of the 2-aryl group. rsc.orgresearchgate.net Such strategies could potentially be adapted for the regioselective halogenation of the benzo[d]isoxazole core itself. The metalation of isoxazoles and benzoisoxazoles has been a subject of study, indicating the feasibility of this approach for their functionalization. researchgate.netmdpi.com
| Halogenation Strategy | Key Features | Potential Application to this compound | Reference |
|---|---|---|---|
| Direct Halogenation | Electrophilic addition of halogens. Regioselectivity can be an issue. | May lead to a mixture of products unless strong directing groups are present. | researchgate.net |
| Sequential Halogenation | Stepwise introduction of different halogens. Order of introduction is key. | A likely route, involving the synthesis of a mono-halogenated intermediate followed by a second, regioselective halogenation. | organic-chemistry.org |
| Ortho-Directed Metalation and Halogenation | Use of a directing group to achieve high regioselectivity. | A powerful method if a suitable directing group can be incorporated into the benzo[d]isoxazole precursor. | baranlab.orgresearchgate.net |
| Transition Metal-Catalyzed Ortho-Halogenation | Catalytic cycle involving a transition metal to direct C-H activation and halogenation. | Could provide a highly efficient and regioselective route, though may require specific directing groups. | rsc.orgresearchgate.net |
Modern and Sustainable Synthetic Techniques
Recent advancements in synthetic chemistry have led to the development of greener and more efficient protocols for constructing the benzo[d]isoxazole ring system. These methods aim to reduce reaction times, minimize waste, and avoid the use of hazardous materials.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient creation of heterocyclic compounds, including isoxazoles and their fused-ring analogues like benzo[d]isoxazoles. zenodo.orgabap.co.ineurekaselect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, which can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and cleaner reactions compared to conventional heating methods. abap.co.ineurekaselect.com
The synthesis of isoxazole derivatives under microwave irradiation often involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. zenodo.org This method enhances the rate of reaction, leading to high selectivity and improved yields. abap.co.in For instance, the synthesis of certain isoxazole derivatives that takes 8-10 hours with conventional heating can be completed in just 5-10 minutes with microwave assistance, with yields improving from the 58-66% range to 70-83%. researchgate.net The application of microwave technology is considered a green chemistry protocol because it is energy efficient and minimizes the formation of by-products. abap.co.in While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the established success of this technique for analogous benzoxazoles and isoxazoles suggests its high applicability. eurekaselect.comias.ac.in The general method for synthesizing benzoxazoles, which involves the condensation of 2-aminophenols with aldehydes or carboxylic acids, is significantly accelerated under microwave conditions. eurekaselect.com
Table 1: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 8–10 hours | 58–66% | researchgate.net |
| Microwave-Assisted | 5–10 minutes | 70–83% | researchgate.net |
Ionic liquids (ILs) are salts with low melting points that serve as non-volatile, thermally stable, and often recyclable solvents and/or catalysts in organic synthesis. researchgate.netscielo.brscielo.br Their use aligns with the principles of green chemistry by replacing hazardous and volatile organic solvents. scielo.brresearchgate.net In the context of isoxazole synthesis, ionic liquids have proven to be effective media. For example, the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine has been successfully carried out in butylmethylimidazolium (B1222432) ([bmim]) based ionic liquids, resulting in excellent yields. researchgate.net
The advantages of using ionic liquids include shorter reaction times, high yields, and simple product separation, as the ionic liquid can often be recovered and reused for multiple cycles without a significant drop in activity. researchgate.netresearchgate.net One study highlighted the synthesis of isoxazol-5(4H)-one derivatives in the presence of an acidic ionic liquid catalyst, achieving yields ranging from 20-96%. scielo.br The use of imidazolium-based ionic liquids, in particular, has been noted for providing high yields and selectivities in multicomponent reactions to form heterocyclic compounds. scielo.br Although direct reports on the synthesis of this compound using ionic liquids are scarce, the successful application for a wide range of isoxazole and isoxazoline (B3343090) derivatives strongly supports its potential as a sustainable method for preparing halogenated benzo[d]isoxazoles. scielo.brresearchgate.net
The development of catalyst-free and solvent-free reaction conditions represents a significant step towards ideal green synthesis. nih.gov These methods reduce waste, cost, and the environmental impact associated with traditional chemical processes. nih.govnih.gov For the synthesis of heterocyclic compounds, techniques like ultrasonication and mechanochemical ball milling are gaining attention. nih.govmdpi.com
Ultrasound irradiation has been used for the one-pot synthesis of poly-substituted isoxazoles from ethyl nitroacetate (B1208598) and aromatic aldehydes in water, demonstrating a metal-free approach. nih.gov Similarly, solvent-free, catalyst-free multicomponent reactions have been developed for synthesizing other nitrogen-containing heterocycles like benzodiazepines, highlighting the possibility of applying similar principles to benzo[d]isoxazole synthesis. nih.govresearchgate.net These reactions are often performed by simply stirring the reagents together at room temperature, which offers high atom economy and easy work-up procedures. nih.gov Mechanochemical methods, such as ball milling, have also been employed for the synthesis of isoxazoles under solvent-free conditions, providing high yields in short reaction times. mdpi.com These catalyst-free and solvent-free approaches are highly desirable for producing this compound in a more sustainable and economical manner.
Synthesis of this compound Derivatives and Functionalization
The value of the benzo[d]isoxazole scaffold is greatly enhanced by the ability to introduce a variety of functional groups, allowing for the fine-tuning of its chemical and biological properties. This can be achieved through modifications of the core structure after its initial synthesis or by interconverting the existing substituents.
Once the core benzo[d]isoxazole ring is formed, its properties can be tailored through various chemical modifications. A common strategy involves the derivatization of functional groups attached to the core. For instance, research on benzo[d]isoxazole-3-carboxamide derivatives has shown that modifications to an N-phenyl group attached to the amide can significantly influence biological activity. nih.gov
In one study, a series of compounds were synthesized by changing the amine condensed to benzo[d]isoxazole-3-carboxylic acid. It was found that substituting the acylamino benzene (B151609) ring at the para-position with groups like dimethylamino or acetyl strongly enhanced the desired activity, regardless of the electronic effect of the substituent. nih.gov Conversely, ortho-substitutions tended to reduce or eliminate activity. This demonstrates the importance of the position and nature of substituents on the periphery of the benzo[d]isoxazole core.
Table 2: Effect of Substituent Position on the Activity of N-Phenylbenzo[d]isoxazole-3-carboxamide Derivatives
| Substituent Position | Observed Activity | Reference |
| Para | Strongly Enhanced | nih.gov |
| Meta | Maintained | nih.gov |
| Ortho | Reduced or Lost | nih.gov |
These findings underscore the potential for creating a library of this compound derivatives with diverse properties by strategically modifying functional groups appended to the heterocyclic system.
The bromine and chlorine atoms on the this compound ring are not merely static components; they are versatile handles for further chemical transformations. Halides are good leaving groups, particularly in nucleophilic substitution reactions, with reactivity generally following the order I > Br > Cl. vanderbilt.edu This allows for the replacement of the bromo or chloro substituents with a wide array of other functional groups, thereby creating new analogues.
A classic example of such a transformation is the Finkelstein reaction, where a halide can be exchanged for another by reacting with a sodium halide in acetone. vanderbilt.edu For instance, a chloro-substituted compound can be converted to an iodo-substituted one. While less reactive than the bromo group, the chloro group on the benzo[d]isoxazole ring could potentially be interconverted under appropriate conditions. More commonly, the bromine atom would be the target for functionalization due to its higher reactivity. These halogen atoms can be replaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira reactions), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. This opens up a vast chemical space for derivatization, starting from the readily available this compound.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. researchgate.net These methods are particularly valuable for the functionalization of heterocyclic systems like benzo[d]isoxazole. For a substrate such as this compound, the bromine atom at the 4-position serves as a versatile handle for introducing a wide array of substituents via cross-coupling, leveraging the differential reactivity of aryl halides (I > Br > Cl) in typical palladium-catalyzed processes. libretexts.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
This methodology has been applied to the synthesis of various substituted heteroaromatic compounds. For instance, the Suzuki coupling of 4-bromo-substituted 6H-1,2-oxazines with phenylboronic acid, using a Pd(PPh₃)₄ catalyst and sodium carbonate as the base, has been shown to produce 4-phenyl-substituted products in good yields. nih.gov Similarly, various bromo-substituted quinazolines have been successfully coupled with boronic acid pinacol (B44631) esters using Pd(dppf)Cl₂ as the catalyst. mdpi.com
Applying this precedent to this compound, one can envision the selective coupling at the C4-position. The reaction would typically involve the bromo-isoxazole derivative, an aryl or heteroaryl boronic acid, a palladium source like Pd(PPh₃)₄ or a more advanced pre-catalyst, and a base such as Na₂CO₃, K₂CO₃, or K₃PO₄ in a suitable solvent system like toluene (B28343)/water or 1,4-dioxane. nih.govmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Entry | Bromo-Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ (4) | 2M Na₂CO₃ | Toluene/MeOH | 80 | 82 | nih.gov |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| 3 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | Na₂CO₃ | H₂O/MeCN | RT | 94 | thieme-connect.de |
| 4 | 2-(4-Bromophenyl)quinazoline | Thiadiazole-boronic ester | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/H₂O | 115 | 87 | mdpi.com |
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is characteristically co-catalyzed by palladium and copper(I) salts and requires a base, often an amine like triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction is invaluable for synthesizing alkynyl-substituted aromatic and heterocyclic compounds.
The Sonogashira coupling is highly effective for bromo-substituted heterocycles. For example, 4-bromo-6H-1,2-oxazines react with terminal alkynes in the presence of PdCl₂(PPh₃)₂ and CuI to yield the corresponding 4-alkynyl products. nih.gov This demonstrates the feasibility of selectively functionalizing the C4-position of a halogenated N,O-heterocycle while leaving other positions, including a second halogen, intact. nih.gov This selectivity is crucial for the stepwise functionalization of molecules like this compound.
A typical procedure for the Sonogashira coupling of this compound would involve reacting it with a terminal alkyne, a palladium(0) or palladium(II) catalyst, a copper(I) salt (e.g., CuI), and an amine base in a solvent like toluene or THF. nih.govwikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates. organic-chemistry.orglibretexts.org
A powerful extension of this methodology is the sequential application of different coupling reactions. For instance, a four-component synthesis can be designed where a Sonogashira coupling is followed by a cyclocondensation and then a Suzuki coupling, all facilitated by the same palladium catalyst, to build complex biaryl-substituted isoxazoles. mdpi.com This highlights the potential for creating highly diverse analogues from a single halogenated precursor.
Table 2: Representative Conditions for Sonogashira Coupling of Bromo-Heterocycles
| Entry | Bromo-Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Ref. |
| 1 | 4-Bromo-3,6-diphenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | RT | 90 | nih.gov |
| 2 | 4,5-Dibromo-3-phenyl-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | RT | 65 | nih.gov |
| 3 | 4-Bromoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | i-Pr₂NH | THF | RT | 97 | thieme-connect.de |
| 4 | 5-Bromoindole | Phenylacetylene | Pd(OAc)₂, SPhos, CuI | K₂CO₃ | H₂O | 100 | - | researchgate.net |
Spectroscopic and Crystallographic Insights into 7-Bromo-5-chlorobenzo[d]isoxazole (B596631)
The precise structural characterization of novel heterocyclic compounds is foundational to understanding their chemical behavior and potential applications. In the case of 7-Bromo-5-chlorobenzo[d]isoxazole, a substituted benzisoxazole, a comprehensive analysis using various spectroscopic techniques is essential for unambiguous structural elucidation. While detailed experimental spectra for this specific molecule are not widely published, a thorough examination can be predicted based on established principles and data from structurally related compounds. This section focuses on the theoretical spectroscopic and crystallographic analysis of 7-Bromo-5-chlorobenzo[d]isoxazole.
It is important to note that the initial query for "this compound" did not yield information on a known chemical entity in scientific databases. However, the isomeric structure, 7-Bromo-5-chlorobenzo[d]isoxazole, is a recognized compound. nih.govsigmaaldrich.com Therefore, the following analysis will focus on this latter, documented isomer.
III. Spectroscopic and Crystallographic Elucidation of 7-Bromo-5-chlorobenzo[d]isoxazole
The definitive assignment of the structure of 7-Bromo-5-chlorobenzo[d]isoxazole relies on a combination of modern spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for mapping the carbon-hydrogen framework, while vibrational spectroscopy techniques like Infrared (IR) and Raman are employed to identify the characteristic functional groups present in the molecule.
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, the connectivity of atoms can be pieced together.
The ¹H NMR spectrum of 7-Bromo-5-chlorobenzo[d]isoxazole is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring. The benzo[d]isoxazole core has three protons. Their chemical shifts are influenced by the anisotropic effects of the fused ring system and the electronic effects of the bromine and chlorine substituents.
The anticipated ¹H NMR spectrum would show two signals in the aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at position 6 (H-6) would likely appear as a doublet, split by the adjacent proton at position 4 (H-4). Similarly, the H-4 proton would also be a doublet, due to coupling with H-6. The proton at position 3, being part of the isoxazole ring, is expected to resonate at a lower field compared to typical aromatic protons, potentially above δ 8.0 ppm, and would appear as a singlet as it has no adjacent protons. The electronegativity and position of the halogen substituents will further influence these shifts.
Predicted ¹H NMR Data for 7-Bromo-5-chlorobenzo[d]isoxazole
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3 | > 8.0 | Singlet (s) |
| H-4 | 7.5 - 8.0 | Doublet (d) |
| H-6 | 7.2 - 7.7 | Doublet (d) |
These are predicted values based on analogous structures and have not been experimentally verified for this specific compound.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 7-Bromo-5-chlorobenzo[d]isoxazole, seven distinct signals are expected, corresponding to the seven carbon atoms in the fused ring system. The chemical shifts are influenced by the hybridization of the carbon atoms, the electronegativity of the attached groups, and resonance effects.
The carbons of the benzene ring will resonate in the typical aromatic region (δ 110-160 ppm). The carbon atoms directly bonded to the electronegative bromine (C-7) and chlorine (C-5) atoms are expected to have their chemical shifts significantly affected. The "heavy atom effect" of bromine can sometimes lead to an upfield shift for the directly attached carbon compared to what would be expected based on electronegativity alone. nist.gov The carbons of the isoxazole ring (C-3, C-3a, and C-7a) will have characteristic shifts, with C-3a and C-7a (the bridgehead carbons) and C-3 being deshielded due to their involvement in the heterocyclic ring.
Predicted ¹³C NMR Data for 7-Bromo-5-chlorobenzo[d]isoxazole
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~150 |
| C-3a | ~120 |
| C-4 | ~125 |
| C-5 | ~130 |
| C-6 | ~115 |
| C-7 | ~110 |
| C-7a | ~160 |
These are predicted values based on analogous structures and have not been experimentally verified for this specific compound.
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the signals of H-4 and H-6 would confirm their spatial proximity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the protonated carbons (C-3, C-4, and C-6).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, the H-3 proton would be expected to show a correlation to the bridgehead carbon C-7a, and H-4 would show correlations to C-5a and C-6, providing crucial information to piece together the entire molecular framework.
The application of these 2D NMR techniques is standard in the structural elucidation of novel heterocyclic systems. mdpi.com
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
The IR spectrum of 7-Bromo-5-chlorobenzo[d]isoxazole would be expected to show characteristic absorption bands for the aromatic system and the isoxazole ring. Key expected vibrational frequencies include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=C and C=N stretching: These vibrations from the aromatic and isoxazole rings would appear in the 1600-1450 cm⁻¹ region.
N-O stretching: The isoxazole N-O bond usually exhibits a stretching vibration in the 1280-1200 cm⁻¹ range. rsc.org
Aromatic C-H out-of-plane bending: These bands, found in the 900-650 cm⁻¹ region, are characteristic of the substitution pattern on the benzene ring.
C-Cl and C-Br stretching: The carbon-chlorine and carbon-bromine stretching vibrations are expected to appear in the low-frequency region of the spectrum, typically below 800 cm⁻¹ and 700 cm⁻¹, respectively.
Predicted IR Absorption Bands for 7-Bromo-5-chlorobenzo[d]isoxazole
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | > 3000 |
| C=C / C=N stretch | 1600 - 1450 |
| N-O stretch | 1280 - 1200 |
| C-Cl stretch | < 800 |
| C-Br stretch | < 700 |
These are predicted values based on analogous structures and have not been experimentally verified for this specific compound.
Raman spectroscopy, which is complementary to IR spectroscopy, is particularly useful for observing vibrations of non-polar bonds. For 7-Bromo-5-chlorobenzo[d]isoxazole, the symmetric vibrations of the aromatic ring system would be expected to give strong signals in the Raman spectrum. The C-Cl and C-Br bonds, being polarizable, should also be Raman active. This technique can be valuable in confirming the presence of the halogen substituents and providing a more complete vibrational profile of the molecule.
Iii. Spectroscopic and Crystallographic Elucidation of 4 Bromo 5 Chlorobenzo D Isoxazole
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of organic molecules, offering vital clues about their structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For 4-Bromo-5-chlorobenzo[d]isoxazole, the molecular formula is C₇H₃BrClNO. bldpharm.comnih.gov The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms.
The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a distinctive isotopic pattern in the mass spectrum, which serves as a clear indicator of their presence in the molecule. The high resolution of the technique allows for the unambiguous confirmation of the elemental formula.
Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₃BrClNO |
| Calculated Molecular Weight | 232.46 g/mol nih.gov |
| Theoretical Exact Mass | Value would be determined experimentally |
| Isotopic Pattern | Characteristic pattern for one Br and one Cl atom |
Fragmentation Pathway Elucidation
While specific fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the principles of mass spectrometry and studies of similar heterocyclic structures. raco.catresearchgate.netmiamioh.edu The stability of the benzo[d]isoxazole ring system, combined with the presence of halogen substituents, will govern the fragmentation process.
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙) is formed. Subsequent fragmentation is expected to proceed through several key pathways:
Loss of Halogen Atoms: The initial fragmentation may involve the cleavage of the carbon-bromine or carbon-chlorine bonds, leading to the loss of a bromine or chlorine radical.
Ring Cleavage: The benzoisoxazole ring can undergo cleavage. A common pathway for isoxazole (B147169) rings involves the breaking of the N-O bond, which is the weakest bond in the ring, followed by further rearrangements and fragmentation.
Loss of Small Molecules: Fragmentation may also involve the elimination of small, stable neutral molecules such as CO or HCN.
Table 2: Predicted Key Fragmentation Ions for this compound
| m/z Value (Predicted) | Ion Structure/Fragment Lost |
| [M]⁺˙ | Intact Molecular Ion |
| [M-Br]⁺ | Loss of Bromine radical |
| [M-Cl]⁺ | Loss of Chlorine radical |
| [M-CO]⁺˙ | Loss of Carbon Monoxide |
| Other smaller fragments | Resulting from further ring cleavage |
X-ray Diffraction Analysis for Solid-State Structure
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction (SCXRD) Studies
This analysis would provide precise atomic coordinates, from which the exact bond lengths and angles of the this compound molecule can be determined. This experimental data is invaluable for understanding the molecule's geometry and electronic structure.
Supramolecular Interactions in Crystal Lattices (e.g., Halogen Bonding, C-H···X Interactions)
In the solid state, molecules of this compound will pack in a specific arrangement, stabilized by a network of intermolecular interactions. Given the presence of halogen atoms, halogen bonding is a likely and significant interaction. bris.ac.uk This is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site on an adjacent molecule.
Iv. Mechanistic Investigations and Reactivity Profiles of 4 Bromo 5 Chlorobenzo D Isoxazole
Electrophilic Aromatic Substitution on Halogenated Benzo[d]isoxazoles
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for benzene (B151609) and its derivatives. libretexts.org In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org Halogens, while deactivating the aromatic ring towards electrophilic attack due to their electron-withdrawing inductive effect, are ortho-, para-directing. youtube.commasterorganicchemistry.com This is because the lone pairs on the halogen can stabilize the arenium ion intermediate through resonance. youtube.com
For halogenated benzo[d]isoxazoles, the situation is more complex due to the presence of the fused isoxazole (B147169) ring and multiple halogen substituents. The isoxazole ring itself is an electron-withdrawing group, further deactivating the benzene ring to electrophilic attack. The directing effects of the bromo and chloro substituents, along with the deactivating nature of the isoxazole ring, will determine the regioselectivity of any potential electrophilic substitution. It is important to note that forcing conditions are often required for electrophilic substitution on highly deactivated aromatic rings. libretexts.org
Recent studies have shown that electrophilic aromatic substitution can occur at the C5 position of isoxazolines, which are related heterocyclic structures. nih.gov This reaction proceeds through the formation of a carbocation intermediate via C-F bond cleavage, which then reacts with aromatic compounds. nih.gov This suggests that under specific conditions, the halogenated benzene ring of 4-bromo-5-chlorobenzo[d]isoxazole could potentially undergo electrophilic substitution, although the specific site of attack would be influenced by the combined directing effects of the halogens and the isoxazole ring.
Nucleophilic Aromatic Substitution at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step mechanism involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.orgnih.gov The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the negative charge of the intermediate and facilitating the reaction. libretexts.org
In this compound, both the bromo and chloro substituents are potential leaving groups. The fused benzo[d]isoxazole moiety acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The relative reactivity of the C-Br and C-Cl bonds towards nucleophilic substitution will depend on several factors. Generally, in nucleophilic aromatic substitution, the bond to the more electronegative halogen is more readily broken. youtube.com However, the position of the halogen relative to the activating group also plays a critical role.
Studies on related dihalogenated benzo-fused heterocycles have demonstrated the feasibility of selective nucleophilic aromatic substitution. For instance, in 4,8-dibromobenzo[1,2-d:4,5-d']bis( mdpi.comresearchgate.netresearchgate.netthiadiazole), selective monosubstitution of a bromine atom with morpholine (B109124) can be achieved under controlled conditions. researchgate.net This suggests that selective substitution of either the bromine or chlorine atom in this compound may be possible by carefully choosing the nucleophile and reaction conditions. The site of substitution (C4-Br vs. C5-Cl) would be determined by the relative stability of the corresponding Meisenheimer intermediates.
Reactivity of the Isoxazole Moiety
The isoxazole ring, while aromatic, contains a weak N-O bond that makes it susceptible to various transformations, particularly under reducing or basic conditions. researchgate.net This reactivity provides a versatile handle for further synthetic modifications.
The isoxazole ring can undergo cleavage under various conditions, leading to the formation of diverse functional groups. Electron capture by isoxazole can trigger the dissociation of the O-N bond, opening the ring. nsf.gov Base-promoted ring-opening of benzo[d]isoxazoles, especially those with a carbonyl or carboxyl group at the 3-position, has been reported to lead to decarbonylation and the formation of other heterocyclic systems. beilstein-journals.orgnih.gov These ring-opening reactions are valuable in synthetic chemistry as they allow for the transformation of the isoxazole core into other useful structural motifs. For example, some ring-opening reactions can lead to the formation of spiro[furan-2,2′-indoline]-3′,5-diones. acs.org
Isoxazoles can participate in cycloaddition reactions. mdpi.com A significant reaction pathway involves the in-situ generation of nitrile oxides, which are versatile 1,3-dipoles. mdpi.com These nitrile oxides can then undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to form isoxazolines and isoxazoles, respectively. mdpi.comyoutube.com This method is a powerful tool for constructing five-membered heterocyclic rings. youtube.comresearchgate.net The regioselectivity of these cycloadditions is often high and can be explained by frontier molecular orbital (FMO) theory. mdpi.com The generation of nitrile oxides can be achieved through various methods, including the use of reagents like tert-butyl nitrite. nih.gov
Isoxazole derivatives can undergo a variety of rearrangement reactions, leading to the formation of different heterocyclic systems. The Boulton-Katritzky rearrangement, for example, has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which rearrange into 3-hydroxy-2-(2-aryl mdpi.comresearchgate.netresearchgate.nettriazol-4-yl)pyridines under basic conditions. beilstein-journals.orgnih.gov This type of rearrangement has also been reported for the benzo[d]isoxazole series. beilstein-journals.org Another example is the rearrangement of isoxazolo[2,3-a]-pyridinium salts into 5,6-dihydro-4H-furo[3,2-b]pyridin-2-ones. rsc.org There are also reports of isoxazole to benzisoxazole rearrangement promoted cascade reactions that afford highly functionalized polycycles. nih.gov These rearrangements provide access to a diverse range of complex molecular scaffolds.
Influence of Halogen Substituents on Reaction Pathways and Selectivity
The bromine and chlorine atoms at the 4- and 5-positions of the benzo[d]isoxazole ring system significantly influence its reactivity and the selectivity of its reactions.
Electronic Effects: Both halogens are electron-withdrawing through the inductive effect, which deactivates the benzene ring towards electrophilic attack and activates it towards nucleophilic attack. Their ability to donate a lone pair of electrons through resonance, while weaker than the inductive effect, is crucial for directing incoming electrophiles to the ortho and para positions and for stabilizing the intermediates in nucleophilic substitution. youtube.com The combined electron-withdrawing nature of the halogens and the fused isoxazole ring makes nucleophilic aromatic substitution a more probable reaction pathway compared to electrophilic substitution.
Steric Effects: The steric bulk of the halogen atoms can influence the regioselectivity of reactions by hindering the approach of reagents to adjacent positions. This can be particularly important in directing the outcome of substitution and cycloaddition reactions.
Leaving Group Ability: In nucleophilic aromatic substitution reactions, both bromide and chloride are good leaving groups. The relative ease of displacement will depend on the specific reaction conditions and the electronic environment created by the rest of the molecule. In many SNAr reactions, fluoride (B91410) is surprisingly a good leaving group due to the high electrophilicity of the carbon it is attached to. youtube.com
The interplay of these electronic and steric factors, along with the inherent reactivity of the benzo[d]isoxazole core, allows for a rich and complex chemistry, enabling the selective functionalization of this compound at various positions.
Electronic Effects and Their Impact on Reactivity
The electronic landscape of this compound is primarily shaped by the inductive and resonance effects of the halogen substituents, as well as the inherent electronic nature of the benzisoxazole core.
Halogens exert a dual electronic influence on aromatic systems. youtube.com Inductively, both bromine and chlorine are strongly electronegative atoms that withdraw electron density from the benzene ring through the sigma bond framework. This electron-withdrawing inductive effect (-I effect) deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene. quora.com The electronegativity order is F > Cl > Br > I, meaning chlorine has a stronger inductive effect than bromine. quora.com
The isoxazole moiety itself is an electron-deficient heterocyclic system. The weak N-O bond within the isoxazole ring is a key feature, rendering it susceptible to cleavage under various conditions, including thermal, basic, or transition-metal catalyzed reactions. researchgate.net This inherent reactivity of the isoxazole ring can be a site for transformations, independent of the aromatic portion.
Steric Hindrance Considerations
Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede the approach of a reacting species. youtube.com In this compound, the substituents on the benzene ring create a specific steric environment that influences its reactivity.
The bromine atom at position 4 and the chlorine atom at position 5 are adjacent to each other, creating a somewhat crowded environment on that side of the molecule. The van der Waals radii of bromine and chlorine are significant, and their presence can sterically shield the neighboring positions. This steric congestion can hinder the approach of bulky reagents, influencing the feasibility and rate of reactions at or near these sites. libretexts.orgnih.gov
For instance, in nucleophilic aromatic substitution reactions (which are generally difficult on such an electron-rich system unless activated by other means), the approach of a nucleophile to the carbon atoms bearing the halogens would be subject to steric repulsion from the adjacent halogen and the fused isoxazole ring. Similarly, in transition-metal-catalyzed cross-coupling reactions, the size of the catalyst's ligand sphere and the steric bulk of the incoming coupling partner relative to the space available around the C-Br and C-Cl bonds can affect reaction efficiency. youtube.com The steric hindrance is generally more pronounced for reactions involving larger reactants or transition states. nih.gov
Catalytic Transformations Involving this compound
The halogen substituents on this compound serve as valuable handles for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org These reactions typically proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca
The differential reactivity of the carbon-bromine and carbon-chlorine bonds is a key consideration in these transformations. Generally, the reactivity of aryl halides in palladium-catalyzed coupling reactions follows the order C-I > C-Br > C-Cl. researchgate.net This trend is attributed to the bond dissociation energies of the carbon-halogen bonds. Consequently, it is often possible to achieve selective reaction at the more reactive C-Br bond while leaving the C-Cl bond intact, by carefully controlling the reaction conditions. researchgate.net
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com this compound could be expected to undergo Suzuki-Miyaura coupling, with the reaction preferentially occurring at the C-Br bond. This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position. nih.gov
Heck Reaction:
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. wikipedia.org The C-Br bond of this compound would be the more likely site for this transformation, enabling the introduction of various alkenyl groups at the 4-position. libretexts.orgorganic-chemistry.org
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of primary or secondary amine functionalities onto the benzisoxazole core. Selective amination at the C-Br position would be anticipated under appropriate catalytic conditions. nih.gov
Below is an illustrative table summarizing the expected relative reactivity in these catalytic transformations.
| Catalytic Reaction | Reactive Site | Expected Product Type | General Reactivity Trend |
| Suzuki-Miyaura Coupling | C4-Br > C5-Cl | 4-Aryl/vinyl-5-chlorobenzo[d]isoxazole | C-I > C-Br > C-Cl |
| Heck Reaction | C4-Br > C5-Cl | 4-Alkenyl-5-chlorobenzo[d]isoxazole | C-I > C-Br > C-Cl |
| Buchwald-Hartwig Amination | C4-Br > C5-Cl | 4-Amino-5-chlorobenzo[d]isoxazole | C-I > C-Br > C-Cl |
V. Computational Chemistry and Theoretical Studies on 4 Bromo 5 Chlorobenzo D Isoxazole
Quantum Chemical Calculations for Electronic Structure Analysis
No specific data is available in the scientific literature for this subsection.
Density Functional Theory (DFT) for Molecular Geometry and Energy
No specific DFT calculations for the molecular geometry and energy of 4-Bromo-5-chlorobenzo[d]isoxazole have been reported.
Molecular Orbital Analysis (HOMO/LUMO)
A molecular orbital analysis, including the HOMO/LUMO energy gap, has not been published for this compound.
Electrostatic Potential Mapping
There are no available electrostatic potential maps for this compound in the literature.
Prediction of Chemical Reactivity and Selectivity
No specific data is available in the scientific literature for this subsection.
Conceptual DFT Descriptors (e.g., Fukui Functions, Local Parr Functions)
The calculation and analysis of Fukui functions or other conceptual DFT descriptors for this compound have not been documented.
Transition State Calculations for Reaction Mechanisms
No studies involving transition state calculations to elucidate the reaction mechanisms of this compound are present in the scientific literature.
Aromaticity Assessment of the Benzo[d]isoxazole System
Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a delocalized system of π-electrons. For the benzo[d]isoxazole scaffold, computational methods are employed to quantify the aromatic character of both the benzene (B151609) and isoxazole (B147169) rings.
Several computational indices are used to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic system.
Another widely used method is the Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion for aromaticity. nih.gov NICS values are typically calculated at the center of a ring. Negative NICS values are indicative of an aromatic ring, while positive values suggest anti-aromaticity, and values near zero point to a non-aromatic character. nih.gov More advanced NICS-based methods, such as integral NICS (INICS), can provide a more robust measure of aromaticity. nih.gov
The presence of halogen substituents (bromine and chlorine) on the benzene ring of this compound can modulate the aromaticity of the system. Halogens are electronegative atoms that can withdraw electron density from the ring through the sigma bond (inductive effect). Conversely, they can donate electron density to the π-system through their lone pairs (resonance effect).
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics simulations can provide a dynamic picture of how molecules of this compound interact with each other in the solid state. These interactions are key to understanding the crystal packing and, consequently, the material's bulk properties.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govmdpi.com It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can identify the nature and extent of different intermolecular contacts.
For a molecule like this compound, the Hirshfeld surface would reveal a variety of close contacts. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. Based on studies of other halogenated organic molecules, the principal intermolecular contacts would likely include H···H, C···H, O···H, as well as halogen-specific interactions like C-Br···π and potential halogen-halogen contacts. researchgate.netnih.gov
Below is a hypothetical data table representing the percentage contribution of various intermolecular contacts to the Hirshfeld surface of this compound, based on typical values for similar structures.
| Intermolecular Contact | Percentage Contribution |
| H···H | ~40% |
| C···H / H···C | ~18% |
| O···H / H···O | ~15% |
| Br···H / H···Br | ~10% |
| Cl···H / H···Cl | ~8% |
| C···C | ~5% |
| Other | ~4% |
This table is a representative example and not based on experimental data for this compound.
Energy framework calculations complement Hirshfeld surface analysis by quantifying the energetic significance of the intermolecular interactions. rsc.org This method calculates the interaction energies between a central molecule and its neighbors and visualizes them as a framework of cylinders, where the thickness of the cylinder corresponds to the strength of the interaction.
These calculations can reveal the topology and anisotropy of the interaction energies within the crystal lattice, which is crucial for understanding the mechanical properties of the material. rsc.org For this compound, energy framework calculations would likely highlight the dominant role of dispersion forces, with significant contributions from electrostatic interactions, particularly those involving the electronegative oxygen, nitrogen, and halogen atoms.
A hypothetical energy framework analysis might reveal the following interaction energies:
| Interaction Type | Energy (kJ/mol) |
| Electrostatic | -50 to -70 |
| Dispersion | -80 to -100 |
| Repulsion | +40 to +60 |
| Total | -90 to -110 |
This table is a representative example and not based on experimental data for this compound.
In Silico Modeling for Material Science and Ligand Design Applications
The insights gained from computational studies on this compound can be leveraged for in silico modeling in both material science and drug discovery.
In material science, understanding the supramolecular architecture through Hirshfeld surface analysis and energy frameworks can guide the design of new organic materials with tailored electronic and mechanical properties. For instance, the arrangement of molecules in the crystal lattice can influence properties like conductivity and thermal stability. weizmann.ac.il
In the context of ligand design, in silico methods such as molecular docking are invaluable. nih.gov The benzo[d]isoxazole scaffold is present in molecules with a range of biological activities, including potential as HIF-1α inhibitors. nih.gov Computational modeling can be used to dock this compound into the active sites of various protein targets to predict binding affinities and modes of interaction. nih.govscispace.com This allows for the rational design of new derivatives with improved potency and selectivity, potentially leading to the development of novel therapeutic agents. frontiersin.org For example, the bromine and chlorine atoms can be explored for their potential to form halogen bonds with protein residues, which are increasingly recognized as important interactions in drug design.
Lack of Publicly Available Research Precludes Article Generation on the Computational Chemistry of this compound
Following a comprehensive and targeted search of scientific databases and scholarly publications, it has been determined that there is no publicly available research specifically detailing the computational chemistry and theoretical studies of the chemical compound This compound . This includes a lack of specific data related to its molecular docking, binding affinity predictions, or any predictive modeling for applications in advanced materials.
The initial and subsequent refined searches for academic literature on this specific isomer have been unsuccessful. While there is research on other substituted benzo[d]isoxazole derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from related compounds. The user's instructions to adhere strictly to the provided outline and focus exclusively on the specified molecule cannot be fulfilled without the necessary scientific data.
For instance, studies on related compounds such as N-(6-methoxy-3-methylbenzo[d]isoxazol-5-yl)benzenesulfonamide derivatives have explored their molecular docking with targets like the BRD4 bromodomain. ias.ac.in Similarly, computational analyses have been performed on various other isoxazole and benzisoxazole structures to predict their biological activities or material properties. acs.orgnih.govsphinxsai.comnih.gov However, none of these studies provide data directly applicable to the unique 4-bromo, 5-chloro substitution pattern of the requested compound.
Predictive Modeling for Advanced Materials
cannot be populated with factual, referenced information.
Until research on the computational and theoretical properties of this compound is conducted and published, a detailed and scientifically accurate article as outlined cannot be generated.
Vi. Applications As a Building Block in Complex Chemical Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The inherent reactivity of the isoxazole (B147169) ring, coupled with the presence of bromine and chlorine atoms on the benzene (B151609) ring, makes 4-bromo-5-chlorobenzo[d]isoxazole an ideal precursor for generating a diverse range of heterocyclic frameworks. These frameworks are often the core structures of molecules with significant biological or material properties.
The isoxazole moiety within the this compound scaffold can undergo ring expansion reactions, a powerful strategy for accessing larger, more complex heterocyclic systems. For instance, isoxazoles can be transformed into pyridines, a common motif in pharmaceuticals and agrochemicals. nih.gov This transformation often involves cleavage of the weak N-O bond in the isoxazole ring, followed by rearrangement and incorporation of new atoms to form the larger pyridine (B92270) ring. While specific examples detailing the ring expansion of this compound itself are not prevalent in the searched literature, the general principle of isoxazole ring expansion is a well-established synthetic methodology. nih.govnih.govrsc.org
For example, studies have shown that isoxazoles can be effectively ring-expanded to 4H-1,3-oxazines using rhodium carbenoid intermediates. nih.gov This demonstrates the feasibility of expanding the five-membered isoxazole ring into a six-membered ring system. Similarly, molybdenum hexacarbonyl has been used to mediate the ring expansion of isoxazoles to form 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov These examples highlight the potential of the isoxazole core, like the one in this compound, to serve as a latent precursor for more elaborate heterocyclic structures.
Condensation and cycloaddition reactions are fundamental tools in organic synthesis for the construction of new ring systems. The this compound molecule, with its reactive sites, can participate in such reactions to generate novel and complex heterocyclic architectures.
The isoxazole ring itself is often synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. civilica.comnih.govbeilstein-journals.orgnih.gov This same reactivity can be harnessed in reverse or in subsequent steps. For instance, the isoxazole ring can act as a diene or dienophile in cycloaddition reactions, leading to the formation of new fused or spirocyclic systems. rsc.org
While specific examples utilizing this compound in condensation and cycloaddition reactions to build novel ring systems are not explicitly detailed in the provided search results, the general reactivity of the isoxazole and the presence of the halogen atoms suggest its potential in this area. The bromine and chlorine atoms can be functionalized through various cross-coupling reactions, such as Suzuki or Stille reactions, to introduce new substituents that can then participate in intramolecular condensation or cycloaddition reactions, leading to the formation of intricate polycyclic systems. mdpi.com
Role in Medicinal Chemistry Research as a Scaffold Intermediate
The benzo[d]isoxazole core is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. oregonstate.edu The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of new drug candidates.
The this compound structure provides a rigid and well-defined three-dimensional framework upon which medicinal chemists can build. The bromine and chlorine atoms offer handles for introducing a variety of functional groups through well-established chemical transformations. This allows for the systematic exploration of the chemical space around the benzo[d]isoxazole core to identify new compounds with desired biological activities. ias.ac.in
For example, the bromine atom can be readily converted to other functional groups via palladium-catalyzed cross-coupling reactions, while the chlorine atom can also be a site for nucleophilic aromatic substitution. This allows for the creation of a diverse set of derivatives from a single starting material. The resulting novel scaffolds can then be tested for their ability to interact with specific biological targets.
The amenability of this compound to various chemical modifications makes it an excellent starting material for the synthesis of compound libraries. These libraries, containing a large number of structurally related but distinct molecules, are essential tools in modern drug discovery. ias.ac.in
By systematically varying the substituents at the bromo and chloro positions, chemists can generate a vast array of derivatives. This combinatorial approach allows for the rapid exploration of structure-activity relationships (SAR), which is crucial for optimizing the potency and selectivity of a potential drug candidate. The ability to generate such libraries efficiently makes this compound a valuable asset in the search for new therapeutic agents. ias.ac.in
Viii. Concluding Remarks and Future Research Perspectives
Summary of Key Research Findings and Methodological Advancements
Currently, dedicated research publications focusing solely on 4-Bromo-5-chlorobenzo[d]isoxazole are not prevalent in the public domain. Its existence is confirmed through its listing in various chemical supplier catalogs, which provide basic physicochemical data.
| Property | Value |
| CAS Number | 1427359-87-2 |
| Molecular Formula | C₇H₃BrClNO |
| Molecular Weight | 232.46 g/mol |
This table contains data for this compound.
Methodological advancements in the synthesis of the broader benzo[d]isoxazole family are well-documented. The primary synthetic strategies involve the cyclization of appropriately substituted precursors. For a di-halogenated compound like this compound, a plausible synthetic route would likely involve the cyclization of a 2-azido or 2-hydroxylamino-4-bromo-5-chlorobenzaldehyde or a related derivative. The choice of starting material and cyclization conditions would be crucial in controlling the regioselectivity of the final product.
Unexplored Reactivity and Synthetic Pathways
The reactivity of this compound remains largely unexplored. However, based on the known chemistry of the benzo[d]isoxazole ring and the electronic effects of the halogen substituents, several potential reaction pathways can be postulated. The presence of both a bromine and a chlorine atom on the benzene (B151609) ring offers opportunities for selective functionalization through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions could allow for stepwise modification, leading to the synthesis of a diverse array of derivatives.
Furthermore, the isoxazole (B147169) ring itself is susceptible to cleavage under certain reductive or basic conditions, which could be exploited as a synthetic strategy to access other classes of compounds, such as substituted aminophenols. The interplay between the two halogen atoms and their influence on the stability and reactivity of the isoxazole ring is a key area for future investigation.
Emerging Applications in Chemical Science and Technology
While specific applications for this compound have not been reported, the broader class of benzo[d]isoxazole derivatives has shown significant promise in medicinal chemistry. They have been investigated as inhibitors of various enzymes and receptors, including:
Bromodomain and Extra-Terminal (BET) proteins: Certain benzo[d]isoxazole derivatives have been identified as potent inhibitors of BET bromodomains, which are considered promising targets for the treatment of cancer and inflammatory diseases. nih.gov
Hypoxia-Inducible Factor (HIF)-1α: The benzo[d]isoxazole scaffold has been utilized to develop inhibitors of HIF-1α, a key transcription factor in tumor progression, highlighting its potential in oncology. nih.gov
Given these precedents, this compound could serve as a valuable building block or intermediate in the synthesis of new bioactive molecules. The bromo and chloro substituents provide handles for further chemical modification, allowing for the fine-tuning of electronic and steric properties to optimize biological activity.
Challenges and Opportunities in Halogenated Benzo[d]isoxazole Research
The primary challenge in the study of specific multi-halogenated benzo[d]isoxazoles like this compound is the lack of dedicated research. The synthesis of such molecules often requires multi-step procedures with careful control of regiochemistry, which can be a significant hurdle.
However, these challenges also present numerous opportunities. There is a clear need for the development of efficient and selective synthetic methods to access a wider range of halogenated benzo[d]isoxazoles. A systematic investigation into the differential reactivity of the various halogen substituents would open up new avenues for the creation of complex molecular architectures.
Furthermore, computational studies could play a crucial role in predicting the physicochemical properties, reactivity, and potential biological activity of these compounds, thereby guiding experimental efforts. The exploration of this compound and its derivatives in the context of materials science, for example as components in organic light-emitting diodes (OLEDs) or organic photovoltaics, also represents an exciting and unexplored frontier.
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-5-chlorobenzo[d]isoxazole, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot synthesis approach involves reacting o-hydroxy-α-bromoacetophenone with hydroxylamine hydrochloride in methanol at room temperature, yielding 3-bromomethyl-benzo[d]isoxazole via intermediate oxime formation . Optimization of stoichiometry (e.g., 1:1 molar ratio of aldehyde to nitro compounds) and reaction time (e.g., 4-hour reflux in ethanol with glacial acetic acid as a catalyst) is critical to achieving yields >90% . Solvent choice (e.g., absolute ethanol vs. methanol) and purification techniques (e.g., vacuum evaporation followed by recrystallization) significantly impact purity and yield. Metal-free routes using nitroacetic esters and aromatic aldehydes under basic conditions (e.g., Et₂NH) can also generate polysubstituted derivatives .
Q. How is this compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Structural confirmation relies on a combination of elemental analysis (C, H, N content), FT-IR (to identify C-Br and C-Cl stretches at ~550–650 cm⁻¹ and 700–750 cm⁻¹, respectively), and ¹H/¹³C NMR (e.g., aromatic protons in the 7.0–8.5 ppm range and substituent-specific splitting patterns) . Mass spectrometry (HRMS or ESI-MS) validates molecular ion peaks (e.g., m/z ≈ 246 for [M+H]⁺). X-ray crystallography may resolve steric effects of bromo/chloro substituents on the isoxazole ring .
Q. What biological activities are associated with isoxazole derivatives, and how does this compound fit into this context?
- Methodological Answer : Isoxazole derivatives exhibit anti-inflammatory, anticancer, and antimicrobial activities due to their ability to modulate enzyme targets (e.g., COX-2, HDACs) . Halogenation at the 4- and 5-positions enhances lipophilicity and target binding, as seen in 3-(4-chlorophenyl) isoxazole derivatives, which inhibit glutathione reductase (GR) with IC₅₀ values as low as 0.059 mM . Structure-activity relationship (SAR) studies suggest that bromo and chloro groups improve metabolic stability and selectivity .
Advanced Research Questions
Q. How do substituent positions on the isoxazole ring affect enzyme inhibition efficacy, as seen in glutathione-dependent enzymes?
- Methodological Answer : Substituent positioning (e.g., 3- vs. 5-chlorophenyl) alters inhibitory potency due to steric and electronic interactions. For example, 3-(4-chlorophenyl) isoxazole inhibits GR semi-competitively (IC₅₀ = 0.059 mM; Ki = 0.011 mM), while the 5-substituted analog shows 50% lower activity . Docking studies (e.g., using AutoDock Vina) reveal that 3-substituted derivatives form hydrogen bonds with GR’s active-site arginine residues, whereas 5-substituted analogs exhibit weaker π-π stacking .
Q. What computational methods are employed to predict the reactivity and stability of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity . Molecular dynamics (MD) simulations (e.g., AMBER force fields) model solvation effects and protein-ligand binding kinetics. Photodissociation pathways are studied via time-dependent DFT (TD-DFT) to identify low-energy conical intersections and reaction channels .
Q. What are the mechanistic insights into the photodissociation pathways of benzo[d]isoxazole derivatives under specific experimental conditions?
- Methodological Answer : Double photoionization experiments (e.g., PEPIPICO) combined with MP2 calculations reveal that UV irradiation induces ring-opening via N-O bond cleavage, forming cyano and carbonyl fragments . Branching ratios depend on photon energy (e.g., 20–30 eV), with indirect pathways involving triplet-state intermediates . Transient absorption spectroscopy monitors nanosecond-scale dynamics of excited states.
Q. How can reaction optimization techniques like machine learning models improve the synthesis of halogenated isoxazole derivatives?
- Methodological Answer : Differential Reaction Fingerprint (DRFP) models classify reactions and predict yields using minimal training data. For example, isoxazole additive-specific splits improve accuracy in out-of-sample tests, reducing yield overestimation for low-yield reactions . Feature importance analysis (e.g., SHAP values) identifies critical parameters (e.g., solvent polarity, catalyst loading) for halogenation steps.
Q. What strategies are used to resolve contradictions in biological activity data for structurally similar isoxazole derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 3- vs. 5-substituted analogs) are resolved via kinetic assays (e.g., Lineweaver-Burk plots) to differentiate competitive, non-competitive, and uncompetitive inhibition . Synchrotron-based crystallography or Cryo-EM visualizes enzyme-inhibitor complexes to validate binding modes. Meta-analyses of SAR datasets (e.g., using PCA) isolate electronic vs. steric contributions to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
